S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate
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Overview
Description
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate: is a heterocyclic compound that contains both benzoxazole and piperidine moieties. This compound is known for its diverse applications in medicinal chemistry and material science due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate typically involves the reaction of benzo[d]oxazole derivatives with piperidine-1-carbothioate under controlled conditions. One common method involves the use of 2-(chloromethyl)-1H-benzo[d]imidazole as a starting material, which reacts with piperidine-1-carbothioate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzo[d]oxazole-2-thiol
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- Piperidine-1-carbothioate derivatives
Uniqueness
S-(Benzo[d]oxazol-2-ylmethyl) piperidine-1-carbothioate is unique due to its combined benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. The benzoxazole moiety is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a piperidine ring linked to a benzoxazole group via a methylthio linkage, which may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds containing both benzoxazole and piperidine moieties exhibit significant biological activities. The following sections summarize key findings related to the biological effects of this compound.
Anticancer Activity
A study evaluated the cytotoxic effects of various benzoxazolone derivatives against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives significantly reduced cell viability, suggesting that modifications to the benzoxazole structure can enhance anticancer potency. For instance, a derivative with a chlorine substituent demonstrated maximum activity at 50 µM after 72 hours of incubation .
Compound | Cell Viability (%) | Concentration (µM) | Time (hours) |
---|---|---|---|
Control | 100 | - | - |
Compound 1 | 71.63 ± 10.98 | 50 | 72 |
Compound 2 | 83 ± 6 | 50 | 72 |
The apoptotic effects were confirmed using TUNEL assays, indicating that these compounds induce programmed cell death in cancer cells .
The mechanisms through which this compound exerts its effects may involve several pathways:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The ability to trigger apoptotic pathways has been linked to their effectiveness as anticancer agents.
- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, contributing to their protective effects against cellular damage.
Antimicrobial Activity
In addition to anticancer properties, derivatives of benzoxazole have shown promising antimicrobial activity. The piperidine component enhances the interaction with microbial targets, leading to increased efficacy against various bacterial strains .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropathic Pain Models : In animal models of neuropathic pain, compounds similar to S-[(1,3-Benzoxazol-2-yl)methyl] piperidine derivatives demonstrated significant analgesic effects, suggesting their utility in pain management .
- Lipid Metabolism Disorders : Research has indicated that certain benzoxazolone derivatives can modulate lipid metabolism pathways, providing insights into their potential use in treating metabolic disorders .
Properties
CAS No. |
64887-11-2 |
---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
S-(1,3-benzoxazol-2-ylmethyl) piperidine-1-carbothioate |
InChI |
InChI=1S/C14H16N2O2S/c17-14(16-8-4-1-5-9-16)19-10-13-15-11-6-2-3-7-12(11)18-13/h2-3,6-7H,1,4-5,8-10H2 |
InChI Key |
HCNYNLIHGIGBFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)SCC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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